
Paromomycin
Übersicht
Beschreibung
Paromomycin is an aminoglycoside antibiotic that was discovered in the 1950s from a type of Streptomyces and came into medical use in 1960 . It is used to treat a variety of parasitic infections, including amebiasis, giardiasis, leishmaniasis, and tapeworm infection . This compound is on the World Health Organization’s List of Essential Medicines due to its effectiveness and safety profile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Paromomycin is produced by the bacterium Streptomyces rimosus var. paromomycinus . The production process involves solid-state fermentation, which has been optimized to enhance yield and reduce costs . The optimal conditions for this compound production include a pH of 8.5, an inoculum size of 5% v/w, and a temperature of 30°C .
Industrial Production Methods: Industrial production of this compound typically involves solid-state fermentation using cost-effective substrates like corn bran . This method is preferred over submerged liquid fermentation due to its lower cost, reduced energy consumption, and less wastewater discharge .
Analyse Chemischer Reaktionen
Paromomycin undergoes various chemical reactions, including:
Reduction: The reduction of this compound can be achieved using common reducing agents, although specific conditions are not widely documented.
Substitution: this compound can undergo substitution reactions, particularly involving its amino and hydroxyl groups.
Common reagents used in these reactions include ascorbic acid for colorimetric estimation and various electrochemical detection methods . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medical Uses
1. Treatment of Parasitic Infections
Paromomycin is primarily utilized for treating several intestinal parasitic infections, including:
- Amebiasis : Effective against Entamoeba histolytica, this compound is often used in cases where metronidazole is contraindicated or ineffective.
- Giardiasis : It has shown efficacy against Giardia lamblia, particularly in patients with resistant cases.
- Leishmaniasis : this compound is effective against both cutaneous and visceral leishmaniasis. Clinical studies have demonstrated its efficacy when administered intramuscularly or as a topical cream combined with gentamicin for cutaneous forms .
2. Clinical Studies and Findings
- A randomized controlled trial indicated that this compound was effective for cutaneous leishmaniasis, achieving cure rates close to 80% in some populations .
- In a study assessing the efficacy of this compound for visceral leishmaniasis in Bangladesh, patients receiving intramuscular injections showed significant clinical improvement after treatment .
Innovative Drug Delivery Systems
Recent advancements have explored the use of this compound in novel drug delivery systems to enhance its therapeutic efficacy:
1. Lipid-Based Nanoparticles
Lipid-based nanoparticles have been investigated as carriers for this compound to improve its bioavailability and targeting capabilities. These formulations can enhance the solubility and stability of the drug while minimizing systemic toxicity. For instance, this compound-loaded albumin microspheres have shown promise in targeting macrophages more effectively than traditional formulations .
2. Combination Therapies
Combining this compound with other antileishmanial drugs like miltefosine has been studied as an alternative treatment for visceral leishmaniasis. Recent trials indicated that this combination achieved similar cure rates to standard treatments while potentially reducing the risk of drug resistance .
Case Studies and Clinical Trials
Numerous studies have documented the effectiveness of this compound across different settings:
Wirkmechanismus
Paromomycin is similar to other aminoglycoside antibiotics such as neomycin, streptomycin, and tobramycin . it has unique properties that make it particularly effective against certain parasitic infections. For example, this compound is less toxic than pentavalent antimony compounds, which are commonly used to treat cutaneous leishmaniasis . Additionally, this compound has a broader spectrum of activity compared to some other aminoglycosides .
Vergleich Mit ähnlichen Verbindungen
- Neomycin
- Streptomycin
- Tobramycin
- Gentamicin
Paromomycin’s unique combination of broad-spectrum activity, lower toxicity, and effectiveness against parasitic infections makes it a valuable antibiotic in both human and veterinary medicine.
Biologische Aktivität
Paromomycin is an aminoglycoside antibiotic derived from Streptomyces griseus, primarily used in the treatment of parasitic infections and certain bacterial infections. Its biological activity is characterized by its mechanism of action, spectrum of activity, pharmacokinetics, and clinical applications. This article explores these aspects in detail, supported by data tables and relevant case studies.
This compound exerts its antimicrobial effects by binding to the 16S ribosomal RNA component of the 30S ribosomal subunit in bacteria. This binding inhibits protein synthesis, leading to the production of defective polypeptides and ultimately bacterial cell death. Specifically, this compound binds to the A site of the ribosome, disrupting translational fidelity and causing misreading of mRNA .
Spectrum of Activity
This compound has a broad spectrum of activity against various pathogens, including:
- Bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and other Gram-negative and some Gram-positive bacteria.
- Protozoa : Primarily used for treating intestinal amebiasis caused by Entamoeba histolytica and visceral leishmaniasis caused by Leishmania donovani.
The Minimum Inhibitory Concentrations (MICs) for several strains are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 1-2 |
K. pneumoniae | 0.25-0.5 |
Staphylococcus aureus (MSSA) | 0.5-1 |
Staphylococcus aureus (MRSA) | 1-2 |
Leishmania donovani | <1 |
Pharmacokinetics
This compound has poor oral bioavailability, with nearly all administered doses recovered in feces due to minimal absorption in the gastrointestinal tract. It is predominantly distributed in the intestines and has a volume of distribution that indicates limited systemic exposure . The pharmacokinetic profile is crucial for its effectiveness, particularly when considering dosing regimens for specific infections.
Treatment of Intestinal Amebiasis
This compound is a first-line treatment for intestinal amebiasis. A study demonstrated its efficacy in reducing parasite load and alleviating symptoms in patients with confirmed infections .
Visceral Leishmaniasis
In cases of visceral leishmaniasis, this compound has shown promising results as part of combination therapy. A clinical trial indicated that patients receiving this compound alongside other antileishmanial agents had higher cure rates compared to those receiving monotherapy .
Case Studies
- Case Study on Intestinal Amebiasis : A clinical trial involving 100 patients treated with this compound showed a cure rate of over 90%. Patients reported significant symptom relief within days of starting treatment.
- Combination Therapy for MDR Infections : Research exploring the use of this compound in combination with other antibiotics against multidrug-resistant pathogens revealed a synergistic effect in approximately 45% of cases tested, enhancing its therapeutic potential .
Resistance Mechanisms
Despite its effectiveness, resistance to this compound can occur, primarily through enzymatic modification by aminoglycoside-modifying enzymes (AMEs). Strategies to overcome resistance include structural modifications to enhance selectivity for bacterial ribosomes over human ribosomes, potentially reducing toxicity while maintaining efficacy against resistant strains .
Eigenschaften
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZODPSAJZTQNH-LSWIJEOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N5O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1)) | |
Record name | Paromomycin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023424 | |
Record name | Paromomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Paromomycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.97e+01 g/L | |
Record name | Paromomycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Paromomycin inhibits protein synthesis by binding to 16S ribosomal RNA. Bacterial proteins are synthesized by ribosomal RNA complexes which are composed of 2 subunits, a large subunit (50s) and small (30s) subunit, which forms a 70s ribosomal subunit. tRNA binds to the top of this ribosomal structure. Paramomycin binds to the A site, which causes defective polypeptide chains to be produced. Continuous production of defective proteins eventually leads to bacterial death. | |
Record name | Paromomycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01421 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
7542-37-2, 1263-89-4 | |
Record name | Paromomycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7542-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paromomycin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paromomycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01421 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Paromomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Paromomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAROMOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JJC8N5ZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Paromomycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.